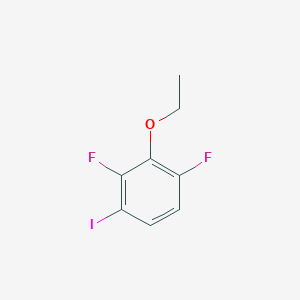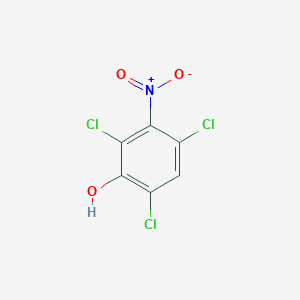
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzonitrile core substituted with four carbazolyl groups and a fluorine atom, making it a subject of interest for researchers in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile typically involves a multi-step process. One common method is the Suzuki coupling reaction, where carbazole derivatives are coupled with a fluorobenzonitrile precursor in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The carbazolyl groups can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazolyl groups may yield carbazole-quinones, while reduction of the nitrile group would produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism by which 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile exerts its effects is primarily through its electronic properties. The carbazolyl groups act as electron donors, while the fluorobenzonitrile core serves as an electron acceptor. This donor-acceptor interaction facilitates various photophysical processes, making the compound useful in applications like photocatalysis and organic electronics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-methylbenzonitrile
- 2,3,5,6-Tetra(9H-carbazol-9-yl)-1,4-dicyanobenzene
- 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-heptadecylbenzonitrile
Uniqueness
Compared to similar compounds, 2,3,4,6-Tetra(9H-carbazol-9-yl)-5-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions .
Eigenschaften
CAS-Nummer |
1819362-10-1 |
|---|---|
Molekularformel |
C55H32FN5 |
Molekulargewicht |
781.9 g/mol |
IUPAC-Name |
2,3,4,6-tetra(carbazol-9-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C55H32FN5/c56-51-52(58-43-25-9-1-17-34(43)35-18-2-10-26-44(35)58)42(33-57)53(59-45-27-11-3-19-36(45)37-20-4-12-28-46(37)59)55(61-49-31-15-7-23-40(49)41-24-8-16-32-50(41)61)54(51)60-47-29-13-5-21-38(47)39-22-6-14-30-48(39)60/h1-32H |
InChI-Schlüssel |
XDDKMOYYCNAGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)F)N1C2=CC=CC=C2C2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


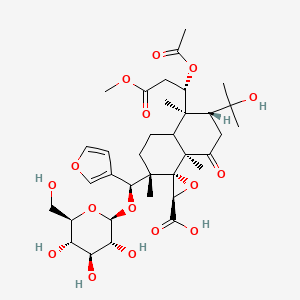
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)

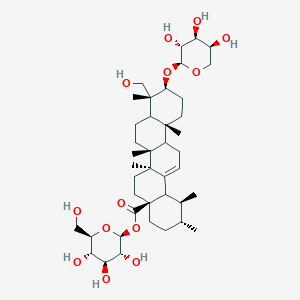
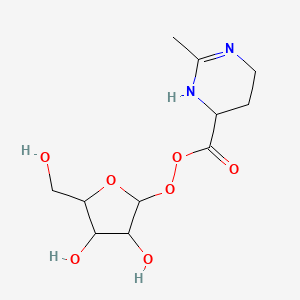
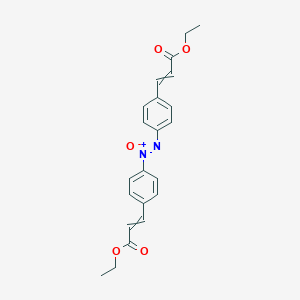
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)

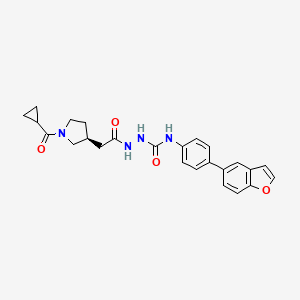
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
